3-(1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole
CAS No.: 2034553-77-8
Cat. No.: VC6265976
Molecular Formula: C12H12BrN3O3S
Molecular Weight: 358.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034553-77-8 |
|---|---|
| Molecular Formula | C12H12BrN3O3S |
| Molecular Weight | 358.21 |
| IUPAC Name | 3-[1-(2-bromophenyl)sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C12H12BrN3O3S/c13-10-3-1-2-4-11(10)20(17,18)16-6-5-9(7-16)12-14-8-19-15-12/h1-4,8-9H,5-7H2 |
| Standard InChI Key | XPOJKONVBJQEBN-UHFFFAOYSA-N |
| SMILES | C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC=CC=C3Br |
Introduction
Chemical Architecture and Physicochemical Properties
Molecular Structure and Stereochemical Features
The compound features a 1,2,4-oxadiazole core substituted at the 3-position with a pyrrolidin-3-yl group, which is further functionalized with a 2-bromophenylsulfonyl moiety. The sulfonyl group (-SO₂-) bridges the pyrrolidine nitrogen and the brominated aromatic ring, creating a planar configuration that enhances molecular rigidity. X-ray crystallographic data for analogous structures reveal bond lengths of 1.32 Å for the oxadiazole N-O bond and 1.45 Å for the sulfonyl S-O bonds, suggesting significant resonance stabilization .
The stereochemistry of the pyrrolidine ring introduces chirality at the 3-position, with potential for both (R) and (S) enantiomers. Computational modeling indicates the (S)-enantiomer exhibits superior binding affinity to biological targets due to favorable van der Waals interactions with hydrophobic protein pockets .
Physicochemical Profile
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 358.21 g/mol |
| LogP (Octanol-Water) | 2.34 ± 0.15 |
| Topological Surface Area | 112.7 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 4 |
Synthetic Methodologies
Conventional Synthesis Pathways
The synthesis typically follows a three-step sequence:
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Pyrrolidine Sulfonylation: Treatment of pyrrolidine with 2-bromobenzenesulfonyl chloride in dichloromethane yields 1-(2-bromophenylsulfonyl)pyrrolidine (85% yield) .
-
Oxadiazole Ring Formation: Condensation of the sulfonylated pyrrolidine-3-carboxylic acid hydrazide with appropriate acylating agents (e.g., trifluoroacetic anhydride) under reflux conditions generates the 1,2,4-oxadiazole core .
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Final Functionalization: Microwave-assisted coupling reactions introduce substituents at the oxadiazole 5-position, achieving reaction times under 30 minutes with 70-90% efficiency .
Recent advances employ NaOH/DMSO superbase systems for one-pot synthesis at ambient temperatures, reducing side product formation from 18% to <5% compared to traditional methods .
Biological Activity and Mechanism of Action
Antimicrobial Activity
Against Gram-positive pathogens:
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Enterococcus faecalis | 16 |
The 2-bromophenyl group enhances membrane permeability, while the oxadiazole ring disrupts peptidoglycan crosslinking via PBP2a inhibition .
Pharmacokinetic Considerations
Preliminary ADMET predictions indicate:
-
High plasma protein binding (92%)
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CYP3A4-mediated metabolism (t₁/₂ = 6.2 h)
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Blood-brain barrier permeability (PS = 12.3 × 10⁻⁶ cm/s)
Notably, the sulfonyl group reduces hepatic clearance by 40% compared to methylsulfonyl analogs, suggesting improved bioavailability .
Future Research Directions
Priority areas include:
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Enantiomeric Separation: Development of chiral stationary phases for HPLC resolution of (R) and (S) forms
-
Prodrug Design: Synthesis of phosphate esters to enhance aqueous solubility
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Combination Therapy: Screening with checkpoint inhibitors (e.g., pembrolizumab) to exploit immunogenic cell death mechanisms
Ongoing structure-activity relationship (SAR) studies focus on replacing the bromine atom with fluorinated groups to modulate electronic effects without compromising target engagement .
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